molecular formula C7H15N3O2 B13482970 1-(2-Methoxyethyl)-4-nitrosopiperazine

1-(2-Methoxyethyl)-4-nitrosopiperazine

Cat. No.: B13482970
M. Wt: 173.21 g/mol
InChI Key: KQQIDZCVGCEKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-4-nitrosopiperazine is a nitrosamine compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . This compound is of significant interest in scientific research, particularly within the field of pharmaceutical analysis, where nitrosamine impurities are a critical concern. Its structure features a piperazine ring with nitroso and 2-methoxyethyl substituents, which classifies it as an N-nitrosamine (N-nitrosopiperazine) . Research Applications: This compound serves as a vital reference standard in analytical chemistry for method development and validation. It is primarily used to quantify and control genotoxic nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished pharmaceutical products, ensuring compliance with regulatory guidelines from agencies like the FDA and EMA . Researchers utilize advanced techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its detection at trace levels, which is essential for patient safety and reducing drug recalls . The presence of the 2-methoxyethyl group makes it a structurally relevant analog for investigating the behavior and potency of substituted nitrosopiperazines. Mechanism of Action & Research Value: Like other N-nitrosamines, this compound is investigated for its potential genotoxic and carcinogenic properties. Upon metabolic activation, nitrosamines can form reactive alkyldiazonium ions that act as alkylating agents, attacking cellular biomacromolecules like DNA and proteins to exert their toxicity . The specific substituents on the piperazine ring, such as the methoxyethyl group in this case, can significantly influence its polarizability, ionization potential, and overall biological activity, making it a subject of structure-activity relationship (SAR) studies . Research into such compounds provides crucial insights into the toxicological mechanisms of N-nitrosamines and aids in the risk assessment of pharmaceutical impurities . Handling and Compliance: This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . It should be handled by qualified personnel in a controlled laboratory setting, adhering to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

1-(2-methoxyethyl)-4-nitrosopiperazine

InChI

InChI=1S/C7H15N3O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-7H2,1H3

InChI Key

KQQIDZCVGCEKNG-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCN(CC1)N=O

Origin of Product

United States

Synthetic Methodologies and Precursor Analysis of 1 2 Methoxyethyl 4 Nitrosopiperazine

Chemical Synthesis Pathways for 1-(2-Methoxyethyl)-4-nitrosopiperazine

The synthesis of this compound is primarily achieved through the N-nitrosation of its secondary amine precursor, 1-(2-methoxyethyl)piperazine (B1349313). This reaction is a classic example of N-nitrosamine formation, a process extensively studied due to the prevalence of nitrosamines as contaminants in various products. cardiff.ac.uk

Mechanistic Elucidation of N-Nitrosation Reactions

The N-nitrosation of secondary amines is the most direct and common pathway for the formation of stable N-nitrosamines. nih.govccsnorway.com The reaction involves a nucleophilic attack by the unprotonated secondary amine on a suitable nitrosating agent.

The general mechanism can be summarized as follows:

Formation of the Nitrosating Agent: In aqueous acidic media, nitrite (B80452) salts (like sodium nitrite, NaNO₂) are protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. nih.govresearchgate.net

2 HNO₂ ⇌ N₂O₃ + H₂O

Nucleophilic Attack: The secondary amine, 1-(2-methoxyethyl)piperazine, acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitrosating agent (e.g., N₂O₃).

Formation of the N-Nitrosamine: This attack leads to the formation of a protonated intermediate, which then loses a proton to yield the stable N-nitrosamine, this compound. nih.gov

Secondary amines are considered the most reactive species for this transformation because the resulting N-nitrosamines are generally stable. nih.govfreethinktech.com In contrast, primary amines form unstable nitrosamines that typically decompose further, while tertiary amines react more slowly through a dealkylative mechanism. nih.govfreethinktech.com

Optimization of Laboratory-Scale Synthetic Routes for Research Applications

For laboratory and research purposes, the synthesis of N-nitrosamines like this compound requires methods that are efficient and yield pure products for analytical and toxicological studies. cardiff.ac.ukacs.org

Several methodologies have been developed:

Conventional Acid-Catalyzed Nitrosation: The most traditional method involves reacting the amine precursor with sodium nitrite in an acidic aqueous solution (e.g., using HCl or H₂SO₄). google.com This approach is straightforward but may not be suitable for acid-sensitive molecules. cardiff.ac.uk

Tert-Butyl Nitrite (TBN) Method: Alkyl nitrites, particularly TBN, serve as powerful nitrosating agents under mild, acid-free, and solvent-free conditions. nih.govrsc.org This method offers excellent yields and is compatible with sensitive functional groups, making it a valuable alternative for complex syntheses. rsc.org

Electrochemical Synthesis: Modern approaches include electrochemical methods that utilize sodium or potassium nitrite. These techniques can offer high efficiency and allow for the late-stage functionalization of complex molecules, which is useful for preparing analytical standards. cardiff.ac.uk

The optimization of these routes involves adjusting stoichiometry, reaction time, and temperature to maximize yield and minimize the formation of byproducts, such as the dinitrosated piperazine (B1678402) derivative. nih.gov Purification is typically achieved using techniques like column chromatography or distillation. aquigenbio.comgoogle.com

Role of Reaction Conditions in Formation

The formation of this compound is highly dependent on specific reaction conditions, which can significantly influence the reaction rate and yield.

pH: The pH of the reaction medium is a critical factor. The rate of nitrosation is typically maximal in a pH range of 2.5 to 3.5. freethinktech.comusp.org This is because acidic conditions are required to generate the active nitrosating species (like N₂O₃) from nitrite. nih.govnih.gov However, at very low pH, the amine precursor becomes protonated, reducing its nucleophilicity and thereby slowing the reaction. nih.gov While the risk is lower at neutral or basic pH (pH > 7), nitrosation can still occur, especially in the presence of catalysts. usp.orgusp.org

Temperature: Temperature influences the kinetics of the nitrosation reaction. In some systems, an increase in temperature leads to a higher reaction rate. acs.org However, the relationship can be complex, and in certain concentration ranges, anti-Arrhenius behavior (a decrease in rate with increasing temperature) has been observed. acs.org For laboratory synthesis, reactions are often conducted at controlled temperatures, ranging from below 0°C to ambient temperature, to manage the reaction rate and selectivity. google.com

Presence of Catalysts: Certain species can catalyze N-nitrosation. For example, aldehydes like formaldehyde (B43269) have been shown to promote nitrosamine (B1359907) formation, even at neutral to basic pH. ccsnorway.comusp.org Halide ions can also participate by forming nitrosyl halides (XNO), which are strong nitrosating agents. nih.gov

Table 1: Influence of Reaction Conditions on N-Nitrosation
ParameterEffect on Nitrosation Rate/YieldTypical Optimal Range/ConditionReference
pHOptimal rate is a balance between nitrosating agent formation (favored at low pH) and amine availability (favored at higher pH).~2.5 - 3.5 freethinktech.comusp.org
TemperatureGenerally increases reaction rate, but the effect can be complex depending on reactant concentrations.Varies; often controlled (e.g., 0-25 °C) for laboratory synthesis. acs.org
CatalystsCertain species (e.g., formaldehyde, halides) can accelerate the reaction, sometimes expanding the effective pH range.Presence of aldehydes or halide ions. usp.orgnih.gov

Identification and Characterization of Precursors

The formation of this compound requires two key precursors: an amine and a nitrosating agent.

Analysis of Amine Precursors (e.g., 1-(2-methoxyethyl)piperazine)

The primary amine precursor is 1-(2-methoxyethyl)piperazine. It is a disubstituted piperazine derivative containing a secondary amine group, which is susceptible to nitrosation, and a tertiary amine group.

Table 2: Properties of 1-(2-methoxyethyl)piperazine
PropertyValueReference
CAS Number13484-40-7 chemicalbook.comjigschemical.com
Molecular FormulaC₇H₁₆N₂O jigschemical.comtcichemicals.com
Molecular Weight144.22 g/mol tcichemicals.com
Physical StateClear colorless to yellow liquid chemicalbook.comtcichemicals.com
Boiling Point193-194 °C chemicalbook.comsigmaaldrich.com
Density0.970 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Indexn20/D 1.4730 chemicalbook.comsigmaaldrich.com

This compound is used as a chemical intermediate and a reactant in the preparation of various biologically and pharmacologically active molecules. chemicalbook.comsigmaaldrich.comresearchgate.net Its synthesis can be achieved through the reaction of piperazine with a suitable methoxyethylating agent. chemicalbook.com

Investigation of Nitrosating Agents and Their Sources

A nitrosating agent is any chemical species capable of introducing a nitroso group (-N=O) into another molecule. The presence of these agents is essential for the conversion of 1-(2-methoxyethyl)piperazine into its nitroso derivative.

Common nitrosating agents and their sources include:

Nitrite Salts (e.g., Sodium Nitrite): These are the most common sources of nitrosating agents in pharmaceutical and industrial processes. fda.gov Under acidic conditions, they form nitrous acid, which is a key intermediate. nih.govfda.gov Nitrite impurities can be found in a wide range of raw materials, solvents, and excipients. fda.gov

Nitrogen Oxides (NOₓ): Gaseous oxides of nitrogen, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), are potent nitrosating agents. nih.govrsc.org These can be present in the environment or generated during certain chemical processes. N₂O₃ is considered a direct and highly reactive nitrosating species. nih.govrsc.org

Alkyl Nitrites: Compounds like tert-butyl nitrite (TBN) are highly effective nitrosating agents used in organic synthesis for their ability to function under mild conditions. nih.govrsc.org

Nitrosyl Halides and Nitrosonium Salts: Reagents such as nitrosyl chloride (NOCl) and nitrosonium tetrafluoroborate (B81430) (NOBF₄) are powerful nitrosating agents, often employed in non-aqueous solvents for specific synthetic applications. cardiff.ac.uknih.gov

Table 3: Common Nitrosating Agents
AgentFormulaTypical Source/GenerationReference
Nitrous AcidHNO₂From nitrite salts (e.g., NaNO₂) under acidic conditions. nih.govfda.gov
Dinitrogen TrioxideN₂O₃Equilibrium from nitrous acid; reaction of NO with NO₂. nih.govrsc.org
Tert-Butyl Nitrite(CH₃)₃CONOUsed as a laboratory reagent. rsc.org
Nitrosyl ChlorideNOClUsed as a laboratory reagent. nih.gov
Nitrosonium TetrafluoroborateNOBF₄Used as a laboratory reagent. nih.gov

Theoretical Approaches to Predicting this compound Formation

The formation of N-nitrosamines, including this compound, can be predicted and analyzed using a variety of theoretical and computational approaches. These methods provide crucial insights into reaction mechanisms, kinetics, and the likelihood of formation under specific conditions, complementing experimental studies. While specific computational studies exclusively targeting this compound are not extensively documented in public literature, the predictive framework is well-established through research on analogous secondary amines and piperazine derivatives. elifesciences.orgresearchgate.net

At the forefront of these predictive methods are quantum chemical calculations, particularly Density Functional Theory (DFT). elifesciences.orgscilit.com These calculations are employed to model the nitrosation reaction at a molecular level. By computing the energies of reactants, transition states, and products, researchers can determine the activation energy barriers for the reaction pathways. researchgate.net A lower activation energy suggests a more favorable and likely reaction. elifesciences.org For a molecule like this compound, DFT calculations would model the interaction between the precursor, 1-(2-Methoxyethyl)piperazine, and a nitrosating agent.

The choice of the nitrosating agent is a critical parameter in these theoretical models. Studies on similar amines have shown that agents like dinitrogen trioxide (N₂O₃) are often the most potent and are frequently modeled as the primary nitrosating species in computational investigations. elifesciences.orgnih.gov Theoretical models can screen various potential nitrosating agents, such as nitrous acid (HNO₂), nitrosyl chloride (NOCl), and different isomers of N₂O₃, to identify the most favorable reaction pathway. researchgate.net

Furthermore, computational mechanistic studies help elucidate the step-by-step process of nitrosation. For piperazine, a novel three-step mechanism initiated by the formation of a charge-transfer complex has been described through quantum chemistry calculations. nih.gov Such detailed mechanistic understanding is essential for predicting the influence of substituents. The 2-methoxyethyl group on the piperazine ring would be a key focus in a theoretical study, as its electronic and steric properties can significantly influence the reaction rate and, therefore, the propensity for nitrosamine formation. elifesciences.org

In addition to quantum mechanics, broader in silico models and mathematical frameworks have been developed to predict nitrosamine formation. nih.govnih.gov These models can integrate kinetic data with mass balance equations to estimate formation rates under various conditions, such as those found in pharmaceutical manufacturing or biological systems. nih.gov Such predictive software can assess the risk of N-nitrosamine formation from active pharmaceutical ingredients and their degradation products, providing a valuable tool for risk assessment. nih.gov

The table below summarizes the key theoretical approaches and the insights they provide for predicting the formation of N-nitrosamines like this compound.

Theoretical ApproachPrimary Application in Predicting FormationKey Insights ProvidedRelevant Compounds Studied
Quantum Chemistry (e.g., DFT)Calculation of reaction energetics and pathways. elifesciences.orgActivation energies, transition state geometries, reaction mechanisms, influence of substituents. researchgate.netPiperazine, Secondary Amines. elifesciences.orgnih.gov
Kinetic ModelingEstimation of reaction rates under various conditions. nih.govRate constants, prediction of formation over time.Piperazine. nih.gov
In Silico Prediction SoftwareRisk assessment of N-nitrosamine contamination from precursors. nih.govIdentification of potential nitrosamine-forming structures, prediction of degradation pathways. nih.govModel Pharmaceuticals (e.g., Gliclazide, Indapamide). nih.gov
Mathematical ModelsEstimation of formation rates in complex systems (e.g., gastric conditions). nih.govImpact of pH, dilution, and inhibitors/catalysts on formation rates. nih.govProline, Dimethylamine. nih.gov

These theoretical tools are critical for proactively identifying the risk factors associated with the formation of this compound. By understanding the fundamental mechanisms and energetic requirements for its synthesis, chemists can better devise strategies to mitigate its unintended formation. elifesciences.orgresearchgate.net

Chemical Reactivity and Degradation Mechanisms of 1 2 Methoxyethyl 4 Nitrosopiperazine

Photolytic Degradation of 1-(2-Methoxyethyl)-4-nitrosopiperazineInformation regarding the effects of light on the stability of this compound is also absent from the current body of scientific literature. There are no wavelength-specific photodegradation studies, characterization of potential photodegradation intermediates and products, or investigations into the influence of environmental factors such as dissolved organic matter on its photolysis.

Due to the absence of empirical data, the creation of informative and scientifically accurate content, including data tables and detailed research findings, on the chemical reactivity and degradation of 1-(2-Methoxyethyl)-4-nitrosopiperazine is not feasible at this time. Any attempt to do so would be speculative and would not meet the standards of scientific accuracy.

Oxidative and Reductive Transformations

Comprehensive studies detailing the oxidative and reductive transformations of this compound are not present in the current body of scientific literature. The susceptibility of the nitrosamine (B1359907) functional group and the piperazine (B1678402) ring to various chemical reactions is known for other analogous compounds, but specific reaction kinetics, product identification, and mechanistic pathways for this particular molecule have not been reported.

Reactions with Advanced Oxidation Processes (AOPs)

There are no specific studies on the degradation of this compound using Advanced Oxidation Processes (AOPs). AOPs, which involve the generation of highly reactive species such as hydroxyl radicals, are effective in degrading a wide range of organic contaminants. However, research detailing the application of techniques like ozonation, Fenton processes, or UV/H₂O₂ treatment to this compound, including degradation efficiency, reaction kinetics, and identification of transformation products, has not been published.

Electrochemical Reduction and Oxidation Studies

The electrochemical behavior of this compound, including its reduction and oxidation potentials and the resulting transformation products, has not been a subject of published research. Electrochemical methods are valuable for studying the redox properties of molecules and can be applied for their degradation. However, no data is available on the application of these techniques to this compound.

Interactions with Abiotic Environmental Components (e.g., surfaces, minerals)

Specific research on the interactions of this compound with abiotic environmental components such as soil minerals, metal oxides, or other natural surfaces is not found in the available scientific literature. The adsorption, desorption, and potential catalytic transformation of this compound on environmental surfaces are critical for understanding its mobility and persistence in the environment. Without dedicated studies, the nature and extent of these interactions remain unknown.

Analytical Methodologies for Detection and Quantification of 1 2 Methoxyethyl 4 Nitrosopiperazine

Advanced Chromatographic Techniques

Advanced chromatographic techniques are essential for the sensitive and selective determination of 1-(2-Methoxyethyl)-4-nitrosopiperazine. Given the structural similarities to other nitrosopiperazines, methodologies developed for compounds like 1-methyl-4-nitrosopiperazine (B99963) (MNP) serve as a strong foundation for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

The use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of nitrosamines can be challenging due to the thermal instability of some of these compounds. For instance, rifampicin (B610482) has been observed to decompose at elevated temperatures to form MNP, making GC-MS unsuitable for the analysis of MNP in that particular matrix. nih.gov Therefore, careful validation is necessary to ensure that this compound does not degrade during GC-MS analysis.

Method development would involve optimizing the injection port temperature to minimize thermal degradation while ensuring efficient volatilization. A programmable temperature vaporizer (PTV) inlet could offer better control over the initial temperature and the temperature ramp. The selection of a suitable capillary column, typically one with a mid-polar stationary phase, would be critical for achieving good chromatographic separation from matrix components.

Validation of a GC-MS method would encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ), following established guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized and highly effective technique for the trace-level quantification of nitrosamine (B1359907) impurities. nih.govshimadzu.com The high sensitivity and selectivity of LC-MS/MS make it particularly suitable for analyzing complex matrices.

Methods developed for the analogous compound MNP can be adapted for this compound. These methods typically employ reverse-phase chromatography with a C18 or phenyl-hexyl column. shimadzu.comnih.gov The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile. shimadzu.comnih.gov

Mass spectrometric detection is performed in the positive ion mode using electrospray ionization (ESI). The detection and quantification are achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. For this compound (molecular weight: 173.21 g/mol ), hypothetical MRM transitions would be established by identifying the protonated molecule [M+H]⁺ and its characteristic fragment ions.

Table 1: Illustrative LC-MS/MS Parameters (Adapted from MNP Analysis)

Parameter Condition
LC Column Phenyl-Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm
Mobile Phase A 10 mM Ammonium formate (B1220265) in water, pH 9.0
Mobile Phase B Methanol
Flow Rate 0.60 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Ionization Mode ESI+

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Characterization Methods

Spectroscopic methods are vital for the structural confirmation and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds. For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about its molecular structure.

Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, including the methoxy (B1213986) carbon, the two carbons of the ethyl group, and the carbons of the piperazine (B1678402) ring.

Sample Preparation and Extraction Protocols

The choice of sample preparation and extraction protocol is critical for accurate and reliable quantification of this compound, as it aims to isolate the analyte from the sample matrix and concentrate it to a level suitable for instrumental analysis.

For solid samples, such as pharmaceutical drug products, a common approach involves dissolving the sample in a suitable organic solvent, followed by extraction. Methanol is frequently used as the extraction solvent. shimadzu.comnih.gov The extraction process can be enhanced by vortexing and sonication to ensure complete dissolution of the analyte. nih.gov

Following extraction, a clean-up step is often necessary to remove matrix components that could interfere with the analysis. This can be achieved by centrifugation to separate insoluble excipients, followed by filtration of the supernatant through a membrane filter (e.g., 0.22 µm PVDF or PTFE) before injection into the analytical instrument. nih.govnih.gov

For liquid samples, such as wastewater, supported liquid extraction (SLE) has been shown to be an effective technique for the extraction of polar nitrosamines like N-nitrosopiperazine. mdpi.com

Table 2: Typical Sample Preparation Protocol for a Solid Matrix

Step Procedure
1. Sample Weighing Accurately weigh a known amount of the powdered sample.
2. Extraction Add a precise volume of methanol, vortex, and sonicate for a specified time (e.g., 10 minutes). nih.gov
3. Centrifugation Centrifuge the sample to pelletize insoluble materials (e.g., at 3000 ×g for 5 minutes). nih.gov
4. Filtration Filter the supernatant through a 0.22 µm syringe filter. nih.gov

| 5. Analysis | The filtrate is then ready for injection into the LC-MS/MS or other analytical instrument. |

Solid-Phase Extraction (SPE) Optimization for Diverse Matrices

No studies detailing the optimization of solid-phase extraction methods for the isolation of this compound from various matrices (such as pharmaceutical ingredients, drug products, or environmental samples) were found. Information regarding suitable sorbent types, pH conditions, elution solvents, and resulting recovery rates specific to this compound is not present in the reviewed literature.

Liquid-Liquid Extraction (LLE) and Microextraction Techniques

Similarly, there is a lack of published research on the application of liquid-liquid extraction or modern microextraction techniques for the quantification of this compound. Protocols outlining optimized solvent systems, partition coefficients, and the efficiency of these methods for this particular analyte could not be located.

Development of Standard Reference Materials and Quality Control Procedures

While the existence of the compound is noted by chemical suppliers, publicly accessible information on the development and certification of standard reference materials for this compound is absent. Furthermore, specific quality control procedures, including the preparation of control samples, determination of limits of detection (LOD) and quantification (LOQ), and establishment of method robustness and validation parameters, are not documented in the available scientific literature.

Due to the absence of specific research and data for this compound in these analytical areas, it is not possible to provide a detailed, informative, and scientifically accurate article as requested. The development of such methodologies would require original laboratory research.

Environmental Occurrence and Fate of 1 2 Methoxyethyl 4 Nitrosopiperazine

Detection and Distribution in Environmental Matrices

There is a notable absence of specific studies detailing the detection and distribution of 1-(2-Methoxyethyl)-4-nitrosopiperazine in the environment. However, research on other nitrosopiperazines and nitrosamines indicates the potential for their presence in various environmental matrices.

Nitrosamines are frequently detected in wastewater, often at concentrations significantly higher than in drinking water scielo.org.za. For instance, raw sewage can contain N-nitrosodimethylamine (NDMA) at levels 100 to 1,000 times greater than recommended limits, and some of this can persist through treatment processes scielo.org.za. The treatment of wastewater with chloramine (B81541) or chlorine can even lead to the formation of additional NDMA scielo.org.za.

A method has been developed for the quantification of N-nitrosopiperazine in treated wastewater with a method limit of quantification (MLOQ) of 0.25 µg/L scholaris.cacdnsciencepub.comresearchgate.net. This indicates that analytical methods are capable of detecting nitrosopiperazines at low concentrations in complex aqueous matrices. Given these findings, it is plausible that this compound could be present in wastewater, particularly from industrial sources where its precursor amines might be used. However, without specific monitoring data, its distribution in freshwater and marine environments remains unknown. Studies on other nitrosamines have shown resistance to degradation in lake water over extended periods nih.gov.

The fate of nitrosamines in soil and sediment is variable. Some studies have shown that certain nitrosamines, such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodi-n-propylamine, are resistant to degradation in soil nih.gov. A lag period of nearly 30 days was observed before a slow disappearance of these compounds from soil, suggesting a potential for persistence nih.gov.

Nitrosamines can be formed in soil from the reaction of precursor amines with nitrites okstate.edugmoresearch.org. For example, the herbicide glyphosate (B1671968) has been shown to form N-nitrosoglyphosate in soils treated with sodium nitrite (B80452) gmoresearch.org. Similarly, the insecticide phosphamidon (B1677709) can form nitrosamines in soil in the presence of nitrite or nitrate (B79036) okstate.edu. Given that precursor amines and nitrosating agents can be present in soil, there is a potential for the in-situ formation of this compound. NDMA is expected to be highly mobile in soil with the potential to leach into groundwater nih.gov. However, if released to the soil surface, a significant portion may volatilize nih.gov.

Information regarding the specific atmospheric presence of this compound is not available. However, as a semi-volatile organic compound (SVOC), its transport in the atmosphere would be governed by processes such as volatilization, partitioning between the gas and particle phases, and long-range transport copernicus.orgcopernicus.orglabmanager.comacs.orgcmu.edu. The movement of SVOCs in the atmosphere is complex, with factors like temperature influencing their partitioning and potential for deposition acs.org.

The long-range atmospheric transport of SVOCs to remote regions like the Arctic occurs primarily in the mid-troposphere copernicus.org. These compounds can be carried to higher altitudes where they may partition onto atmospheric particles, cloud droplets, and ice, making them more persistent at lower temperatures copernicus.org. Strong winds can then transport these particles over long distances copernicus.org. It is plausible that this compound, if present in the atmosphere, could undergo similar transport mechanisms.

Environmental Persistence and Half-Life Determination

Specific data on the environmental persistence and half-life of this compound are not documented. However, studies on related compounds offer some indications. For instance, aqueous N-nitrosopiperazine is reported to be thermally stable at 150°C but undergoes slow degradation upon exposure to UV light researchgate.net. This suggests that photolysis could be a degradation pathway in sunlit surface waters and the atmosphere.

The persistence of nitrosamines can vary greatly depending on the specific compound and environmental conditions acs.org. While some are susceptible to photolysis and microbiological degradation, others have shown resistance to degradation in soil and water nih.govacs.org. For example, no degradation of N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodi-n-propylamine was observed in lake water over a 3.5-month period nih.gov.

Table 1: General Persistence of Related Nitrosamines in Different Environmental Compartments

Compound Class Aquatic Systems Soil Atmosphere

This table provides a generalized overview based on available data for various nitrosamines and should be interpreted with caution for this compound due to the lack of specific data.

Biogeochemical Cycling and Transport Mechanisms

The biogeochemical cycling of this compound is expected to follow the general pathways of other semi-volatile organic contaminants. This includes partitioning between water, soil, sediment, and air. Its mobility in soil and potential to leach into groundwater would depend on its soil-water partition coefficient (Koc) nih.gov.

Transport between environmental compartments is driven by physical and chemical processes. Volatilization from soil and water surfaces can lead to its entry into the atmosphere, where it can be transported over long distances nih.govcopernicus.orgcopernicus.org. Deposition from the atmosphere can occur through wet (rain and snow) and dry deposition. In aquatic systems, it may partition to sediment.

Modeling Environmental Distribution and Exposure Pathways (Environmental, not human)

Environmental fate and exposure models are used to predict the distribution and concentration of chemicals in the environment rsc.org. These models integrate information on a chemical's properties, emission rates, and the characteristics of the environmental system rsc.org. Due to the lack of specific physicochemical data and emission information for this compound, no specific environmental distribution models for this compound have been developed.

However, general multimedia fate models could be parameterized to estimate its environmental distribution if the necessary input data (e.g., vapor pressure, water solubility, octanol-water partition coefficient, degradation rates) were available. These models can simulate the partitioning of the chemical between air, water, soil, and sediment, providing estimates of its concentration in these compartments. For nitrosamines in general, modeling efforts have been undertaken to understand their formation and fate, for example, in the context of carbon capture systems researchgate.netepa.gov.

Table 2: Mentioned Compound Names

Compound Name
This compound
N-nitrosodimethylamine (NDMA)
N-nitrosodiethylamine
N-nitrosodi-n-propylamine
N-nitrosopiperazine
N-nitrosoglyphosate
Phosphamidon
Glyphosate

Metabolic and Biotransformation Studies of 1 2 Methoxyethyl 4 Nitrosopiperazine Non Human/in Vitro Focus

Microbial Degradation Pathways

Isolation and Characterization of Degrading Microbial Strains

No microbial strains have been specifically isolated or characterized for their ability to degrade 1-(2-Methoxyethyl)-4-nitrosopiperazine. The isolation of such microorganisms would typically involve enrichment culture techniques using the target compound as a sole source of carbon and/or nitrogen.

Elucidation of Enzymatic Pathways in Microbial Biotransformation

The enzymatic pathways for the microbial biotransformation of this compound have not been elucidated. Hypothetically, microbial degradation could initiate with the cleavage of the nitroso group, a process known as denitrosation, or through modification of the methoxyethyl side chain.

Enzymatic Transformations in Isolated Systems

Identification of Enzymes Involved in De-nitrosation or Other Modifications

Specific enzymes involved in the transformation of this compound have not been identified. However, for other nitrosamines, cytochrome P450 monooxygenases are known to be key enzymes in catalyzing denitrosation, which is often considered a detoxification pathway.

Kinetic Studies of Enzyme-Mediated Reactions

Due to the lack of identified enzymes, no kinetic studies on enzyme-mediated reactions of this compound have been performed. Such studies would be crucial to understanding the efficiency and rate of its potential enzymatic breakdown.

In Vitro Studies Using Subcellular Fractions or Cell-Free Systems (e.g., plant extracts, bacterial lysates)

There are no published in vitro studies on the metabolism of this compound using subcellular fractions (such as liver microsomes or S9 fractions) or cell-free systems like plant extracts or bacterial lysates. Such studies are essential for identifying potential metabolites and the enzyme systems responsible for their formation in a controlled environment.

Characterization of Biotransformation Products

No studies identifying or characterizing the biotransformation products of this compound were found.

Comparative Biotransformation Across Different Non-Human Biological Systems

No data is available that compares the biotransformation of this compound across different non-human biological systems.

Computational and Theoretical Chemistry of 1 2 Methoxyethyl 4 Nitrosopiperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) or ab initio calculations, can provide insights into reactivity and spectroscopic properties.

Molecular Orbital Analysis and Charge Distribution

A molecular orbital analysis for 1-(2-Methoxyethyl)-4-nitrosopiperazine would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, mapping the electrostatic potential surface would reveal the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule might interact with other chemical species. However, without specific research, any depiction of these properties would be purely theoretical.

Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict spectroscopic data, which are invaluable for compound identification and structural elucidation. For this compound, computational methods could simulate its Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies of its Infrared (IR) spectrum, and the electronic transitions of its UV-Visible (UV-Vis) spectrum. Comparing such calculated spectra with experimental data can confirm the molecule's structure. No such computational spectroscopic studies for this specific compound are currently available.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a view of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment.

Conformational Preferences and Energy Landscapes

The piperazine (B1678402) ring in this compound can adopt various conformations, such as chair and boat forms. The methoxyethyl and nitroso substituents will also have rotational freedom. A conformational analysis would identify the most stable (lowest energy) three-dimensional structures of the molecule. This involves mapping the potential energy surface to understand the energy barriers between different conformations. This information is vital as the biological activity and physical properties of a molecule are often dictated by its preferred shape.

Solvation Effects on Molecular Behavior

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can model how solvent molecules, such as water, arrange themselves around this compound and how this affects its conformation and dynamics. Solvation models are essential for accurately predicting the properties and reactivity of a molecule in a realistic chemical environment.

Prediction of Chemical Reactions and Degradation Pathways (e.g., transition state analysis)

Computational methods can be employed to explore the potential chemical reactions and degradation of a compound. This involves calculating the energy profiles of possible reaction pathways, including the identification of transition states—the highest energy point along a reaction coordinate. Such analyses can predict the most likely degradation products of this compound under various conditions (e.g., oxidative or thermal stress), which is important for assessing its environmental fate and stability. General knowledge suggests that nitrosamines can undergo photodegradation or metabolic degradation, but specific pathways for this molecule have not been computationally modeled.

Emerging Research Directions and Future Perspectives for 1 2 Methoxyethyl 4 Nitrosopiperazine

Development of Novel Remediation Technologies for Environmental Contamination

The environmental persistence of N-nitrosamines necessitates the development of robust remediation technologies. Future research is geared towards optimizing existing methods and developing novel techniques for the efficient removal of compounds like 1-(2-Methoxyethyl)-4-nitrosopiperazine from contaminated water and soil.

Advanced Catalytic Degradation:

Advanced Oxidation Processes (AOPs) are promising technologies for the degradation of recalcitrant organic pollutants, including N-nitrosamines. mdpi.com These methods rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to break down contaminant molecules. mdpi.com

UV-based AOPs : Ultraviolet (UV) photolysis, particularly in combination with oxidants like hydrogen peroxide (H₂O₂), has proven effective for degrading various N-nitrosamines. mdpi.comnih.gov The mechanism involves the cleavage of the N-N bond, leading to the detoxification of the molecule. mdpi.com Future work will likely focus on optimizing UV wavelength, intensity, and catalyst formulation to enhance degradation efficiency and minimize energy consumption for piperazine-derived nitrosamines.

Ozonation : Ozone (O₃) can also be used to degrade N-nitrosamines, although its direct reaction is often slow. nih.gov Combining ozone with hydrogen peroxide (O₃/H₂O₂) significantly increases the production of hydroxyl radicals, enhancing the degradation of compounds like N-nitrosodimethylamine (NDMA). nih.gov However, a key challenge is the potential formation of harmful byproducts like bromate (B103136) in bromide-containing waters, which requires careful management. nih.gov

Electrochemical Decomposition : A promising green technology involves the electrochemical reduction of N-nitrosamines. Studies on wastewater from CO₂ capture systems have shown that carbon-based electrodes can efficiently decompose various N-nitrosamines, with some materials demonstrating high stability for extended operation. acs.orgacs.org This method offers a way to degrade these contaminants directly within industrial waste streams. acs.org

Bioremediation:

Bioremediation utilizes microorganisms to break down environmental pollutants. While some N-nitrosamines can be biodegraded, the efficiency varies significantly depending on the compound's structure and the microbial consortia present. sintef.no

Microbial Degradation : Studies have shown that various bacteria common in the gastrointestinal tract can degrade nitrosamines, converting them to the parent amine and nitrite (B80452). nih.gov However, research on environmental isolates has yielded mixed results. For instance, a study investigating the biodegradation of several nitrosamines in natural lake and river water found that N-nitrosodiethanolamine (NDELA) was significantly degraded, whereas NDMA and N-nitrosopiperazine (NPz) were found to be significantly less biodegradable under the tested conditions. sintef.no

Future Prospects : Future research will focus on identifying and isolating novel microbial strains or consortia with enhanced degradation capabilities for persistent nitrosamines like NPz and its derivatives. This involves exploring diverse environments for microbes that have adapted to break down these compounds.

Table 1: Overview of Remediation Technologies for N-Nitrosamines

TechnologyMechanismTarget Nitrosamines (Examples)Key Findings & Future Directions
UV/H₂O₂Generates hydroxyl radicals (•OH) for oxidative degradation.NDMA, NDEA, NDPA, NPYR nih.govEffective for many nitrosamines; research focuses on optimizing efficiency and reducing byproducts. nih.gov
Ozone/H₂O₂•OH-mediated oxidation.NDMA nih.govRequires careful control to prevent formation of toxic byproducts like bromate. nih.gov
Electrochemical ReductionDecomposition using carbon-based electrodes.MNPZ, NDELA acs.orgnih.govHigh decomposition rates (50-99%) and good long-term stability with certain electrodes. acs.org
BioremediationMicrobial degradation by specific bacterial strains.NDELA, NDMA, NPz sintef.noEffectiveness is highly compound-specific; NPz shows low biodegradability in some studies. sintef.no Need to discover more effective microbial consortia.

Integration of Omics Technologies in Environmental Biotransformation Studies

Understanding the biotransformation pathways of this compound is crucial for assessing its environmental fate and developing effective bioremediation strategies. "Omics" technologies offer powerful tools to investigate these processes at a molecular level. rsc.org

Metagenomics : This approach allows for the study of the collective genetic material from a community of microorganisms sampled directly from a contaminated environment. researchgate.net For nitrosamine (B1359907) contamination, metagenomics can be used to identify novel genes and enzymes responsible for their degradation. nih.gov By constructing and screening metagenomic libraries from contaminated sites, researchers can discover biocatalysts that are more efficient at breaking down persistent compounds like nitrosopiperazines. researchgate.netnih.gov

Proteomics and Metabolomics : These technologies focus on the proteins and small molecules (metabolites) within an organism or community. In the context of biotransformation, proteomics can identify the specific enzymes that are upregulated in the presence of a contaminant. Metabolomics can then track the formation of intermediate and final breakdown products, providing a complete picture of the degradation pathway.

Lipidomics : As an example of the power of omics, a recent study used lipidomics to investigate the hepatotoxicity of nitrosamines in mice. nih.gov The research revealed significant disturbances in lipid metabolism, which were linked to oxidative stress and inflammation. nih.gov While this study focused on toxicological effects, the same principles can be applied to environmental studies to understand how microorganisms metabolize contaminants and respond to their presence, offering insights into the mechanisms of biotransformation and potential microbial stress responses.

Green Chemistry Approaches to Synthesis and Degradation

Applying the principles of green chemistry to the lifecycle of this compound aims to reduce its environmental impact from production to disposal.

Green Synthesis:

The piperazine (B1678402) ring is a common scaffold in pharmaceuticals and other chemicals. mdpi.comresearchgate.netrsc.org Traditional synthetic routes can involve harsh conditions and hazardous reagents. Modern research focuses on developing more sustainable synthetic methods.

Photoredox Catalysis : Recent advances in organic synthesis have demonstrated the use of photoredox catalysis for the functionalization of piperazine rings. mdpi.com This method uses light to drive chemical reactions, often employing purely organic catalysts. mdpi.com It avoids the use of toxic heavy metal reagents and can be adapted for continuous flow processes, making it a more sustainable and efficient approach for creating complex piperazine derivatives. mdpi.comresearchgate.net

Green Degradation:

Developing environmentally benign methods for degrading N-nitrosamines is a key goal.

Electrochemical Methods : As mentioned in section 8.1, electrochemical decomposition is an inherently green technology. It uses electricity to drive the degradation process without the need for additional harsh chemical oxidants, and it can be applied directly to wastewater streams. acs.orgacs.org

Biocatalysis : The use of isolated enzymes or whole-cell biocatalysts for degradation represents another green approach. This can offer high specificity, reducing the formation of unwanted byproducts, and operates under mild conditions (ambient temperature and pressure). The discovery of robust enzymes through metagenomics is a key enabler for this technology.

Table 2: Green Chemistry Approaches for Piperazine Derivatives

AreaGreen ApproachDescriptionAdvantages
SynthesisPhotoredox CatalysisUses light and organic catalysts to build the piperazine scaffold and add functional groups. mdpi.comAvoids toxic heavy metals, can be used in continuous flow, improves sustainability. mdpi.com
Diol-Diamine CouplingRuthenium(II)-catalyzed reaction to form the piperazine ring from diols and diamines. organic-chemistry.orgTolerates a variety of functional groups relevant to medicinal chemistry.
DegradationElectrochemical DecompositionUses carbon electrodes to break down N-nitrosamines in aqueous solutions. acs.orgNo harsh chemical additives, can be applied directly to waste streams. acs.org
BiocatalysisUtilizes enzymes or whole microorganisms to specifically target and degrade the compound.High specificity, mild reaction conditions, reduced byproduct formation.

Advanced Monitoring and Predictive Modeling for Environmental Management

Effective environmental management of this compound requires sensitive detection methods and reliable models to predict its fate and transport.

Advanced Monitoring:

The low concentrations at which N-nitrosamines can be present in the environment demand highly sensitive analytical techniques.

HILIC-MS : For polar compounds like N-nitrosopiperazine, which are challenging to analyze with traditional methods, Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry (HILIC–MS) has emerged as a powerful tool. A recently developed method allows for the quantification of N-nitrosopiperazine in treated wastewater at concentrations as low as 0.25 μg/L. cdnsciencepub.comscholaris.ca Such methods are crucial for monitoring the effectiveness of wastewater treatment processes and assessing the potential for environmental release. cdnsciencepub.com

Predictive Modeling:

Predictive models are essential tools for forecasting the environmental behavior of chemicals, helping to prioritize substances for monitoring and regulation.

QSAR/QSPR Models : Quantitative Structure-Activity/Property Relationship models predict the biological activity or physical properties of a chemical based on its molecular structure. Open-source tools like the OPEn structure–activity/property Relationship App (OPERA) provide predictions for physicochemical properties and environmental fate endpoints (e.g., biodegradability, soil adsorption) for a vast number of chemicals. osti.govnih.gov These models can provide initial estimates for the environmental behavior of this compound in the absence of experimental data.

Multimedia Environmental Fate Models : These models, such as SimpleBox, predict how a chemical will partition between different environmental compartments (air, water, soil, sediment). researchgate.netrsc.org They integrate data on a chemical's properties with environmental parameters to estimate Predicted Environmental Concentrations (PECs). mdpi.com While often applied to large-scale assessments, these models are critical for understanding where a contaminant is likely to accumulate in the environment. rsc.orgclimit.no

Table 3: Monitoring and Modeling Approaches

ApproachTechnique/ModelApplication to this compoundSignificance
Advanced MonitoringHILIC-MSTrace-level quantification in complex matrices like treated wastewater. scholaris.caEnables accurate assessment of environmental concentrations and treatment efficiency.
Predictive ModelingQSAR/QSPR (e.g., OPERA)Estimation of key physicochemical properties and environmental fate parameters (e.g., persistence, bioaccumulation). osti.govProvides crucial data for risk screening when experimental values are unavailable.
Multimedia Fate Models (e.g., SimpleBox)Prediction of the distribution and concentration of the compound across different environmental compartments (air, water, soil). researchgate.netHelps to identify potential environmental sinks and exposure pathways.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(2-Methoxyethyl)-4-nitrosopiperazine, and what analytical methods validate its purity?

Methodological Answer:

  • Synthesis : A common approach involves nitrosation of the parent piperazine derivative. For example, reacting 1-(2-Methoxyethyl)piperazine with sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C to introduce the nitroso group .
  • Purity Validation :
    • HPLC : Use a C18 column with UV detection at 254 nm (λmax for nitroso compounds). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
    • NMR : Confirm the presence of the nitroso group via characteristic shifts in the ¹H NMR spectrum (e.g., deshielded protons adjacent to the nitroso moiety) .

Q. Q2. How does the nitroso group influence the compound’s stability under varying storage conditions?

Methodological Answer:

  • Stability Challenges : Nitroso compounds are prone to decomposition via light, heat, or redox reactions.
  • Storage Recommendations :
    • Store at –20°C in amber vials under inert gas (argon/nitrogen) to minimize photolytic and oxidative degradation .
    • Monitor stability via periodic HPLC analysis; degradation products may include hydroxylamine or secondary amine derivatives .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). The methoxyethyl group may influence binding affinity by modulating lipophilicity .
  • DFT Calculations : Analyze the nitroso group’s electrophilicity using Gaussian 09 at the B3LYP/6-31G* level. Predict regioselectivity in reactions with nucleophiles (e.g., thiols in proteins) .

Q. Q4. What in vitro assays are suitable for assessing the compound’s potential mutagenicity?

Methodological Answer:

  • Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation. Nitroso compounds may act as alkylating agents, inducing frame-shift mutations .
  • Comet Assay : Evaluate DNA strand breaks in human hepatoma (HepG2) cells. Dose-dependent responses can clarify genotoxic thresholds .

Q. Q5. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Comparison : Compare with 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS 38869-47-5). The methoxyethyl substituent may enhance solubility but reduce membrane permeability compared to aryl analogs .
  • Key Modifications :
    • Replace the nitroso group with hydroxylamine to assess redox-dependent activity.
    • Modify the methoxyethyl chain length to study steric effects on receptor binding .

Data Contradictions and Resolution

Q. Q6. Discrepancies in reported toxicity profiles: How to reconcile conflicting data?

Methodological Answer:

  • Issue : Some studies report low acute toxicity (e.g., oral LD50 > 500 mg/kg in rats), while others highlight mutagenic potential .
  • Resolution :
    • Dose Dependency : Low-dose exposure may not trigger acute toxicity but could cause cumulative DNA damage.
    • Assay Conditions : Differences in metabolic activation (e.g., S9 liver homogenate use) may explain variability. Validate with multiple assays .

Experimental Design Considerations

Q. Q7. What controls are critical when testing this compound in enzyme inhibition assays?

Methodological Answer:

  • Positive Control : Use a known nitroso compound inhibitor (e.g., N-Nitrosodimethylamine) to benchmark activity .
  • Negative Control : Include a non-nitrosated analog (e.g., 1-(2-Methoxyethyl)piperazine) to isolate the nitroso group’s contribution .
  • Solvent Control : Account for solvent effects (e.g., DMSO) on enzyme kinetics .

Emerging Research Applications

Q. Q8. Can this compound serve as a precursor for photoactivated probes in cellular imaging?

Methodological Answer:

  • Rationale : Nitroso groups can generate reactive nitrogen species (RNS) under UV light.
  • Protocol :
    • Conjugate with fluorophores (e.g., fluorescein) via the piperazine nitrogen.
    • Validate photoactivation in HeLa cells using confocal microscopy; monitor RNS production with DAF-FM dye .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.